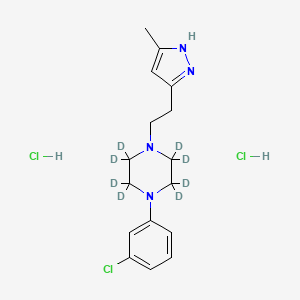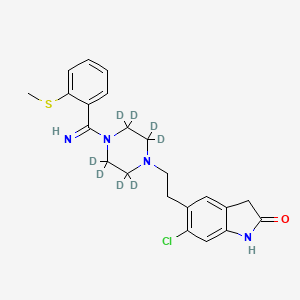
S-Methyldihydroziprasidone-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyldihydroziprasidone-d8 is a deuterated analog of S-Methyldihydroziprasidone, a metabolite of the antipsychotic drug ziprasidone. This compound is primarily used in research settings, particularly in the study of drug metabolism and pharmacokinetics. The deuterium labeling allows for more precise tracking and analysis in various scientific experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyldihydroziprasidone-d8 involves multiple steps, starting from ziprasidone. The key steps include the reduction of the benzisothiazole ring to dihydroziprasidone, followed by methylation of the thiophenol group. The deuterium labeling is introduced during the methylation step, where deuterated methylating agents are used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
S-Methyldihydroziprasidone-d8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: The reduction of the benzisothiazole ring is a key step in its synthesis.
Substitution: Various substitution reactions can occur, particularly involving the thiophenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction is typically carried out using aldehyde oxidase and thiol methyltransferase.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Applications De Recherche Scientifique
S-Methyldihydroziprasidone-d8 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of ziprasidone.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of ziprasidone.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of ziprasidone in the body.
Industry: Utilized in the development of new antipsychotic drugs and in quality control processes
Mécanisme D'action
The mechanism of action of S-Methyldihydroziprasidone-d8 involves its interaction with various enzymes and receptors in the body. The compound is metabolized in two sequential reactions: reduction of the benzisothiazole ring by aldehyde oxidase, followed by methylation of the thiophenol group by thiol methyltransferase. These reactions result in the formation of this compound, which can then interact with various molecular targets, including dopamine and serotonin receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Methyldihydroziprasidone: The non-deuterated analog of S-Methyldihydroziprasidone-d8.
Ziprasidone: The parent compound from which this compound is derived.
Dihydroziprasidone: An intermediate in the synthesis of this compound
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which allows for more precise tracking and analysis in scientific experiments. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug distribution and elimination is crucial .
Propriétés
Formule moléculaire |
C22H25ClN4OS |
|---|---|
Poids moléculaire |
437.0 g/mol |
Nom IUPAC |
6-chloro-5-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-methylsulfanylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C22H25ClN4OS/c1-29-20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28)/i8D2,9D2,10D2,11D2 |
Clé InChI |
NHUDBVVEHOSVCD-JNJBWJDISA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C(=N)C4=CC=CC=C4SC)([2H])[2H])[2H] |
SMILES canonique |
CSC1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


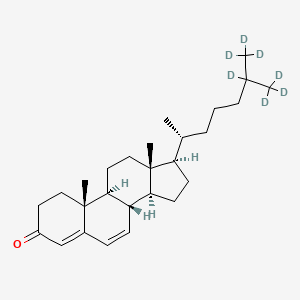
![6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)

![[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B12430565.png)
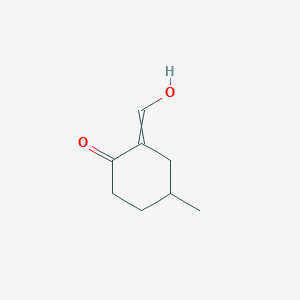
![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)
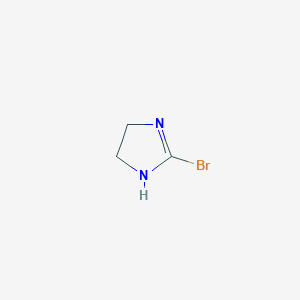

![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)
![N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride](/img/structure/B12430607.png)

![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)
